1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-
Description
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- is a chemical compound with the molecular formula C17H16O2S and a molecular weight of 284.4 g/mol. This compound is known for its unique chemical structure and potential biological activities. It has gained significant attention in various fields of research due to its diverse properties and applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-12-8-10-15(11-9-12)20-17(13(2)18)16(19)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZAHZNHPTZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390962 | |
| Record name | 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92512-74-8 | |
| Record name | 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications and biological effects.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- include:
1,3-Butanedione, 1-phenyl-: A related compound with a similar structure but different substituents.
2,3-Butanedione (diacetyl): Another diketone with distinct chemical properties and applications.
Uniqueness
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its combination of functional groups and substituents makes it a valuable compound for various research and industrial applications.
Biological Activity
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- (commonly referred to as a thioether derivative of butanedione) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of aryl thioketones and presents a unique structural framework that may influence its interaction with biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C13H12OS
- Molecular Weight: 220.30 g/mol
- CAS Registry Number: 1234567 (for illustrative purposes)
The structure consists of a butanedione core with a phenyl group and a thioether moiety, which may enhance its lipophilicity and potential biological interactions.
Synthesis
The synthesis of 1,3-butanedione derivatives typically involves the condensation reactions between appropriate thio compounds and diketones. The general synthetic route can be summarized as follows:
- Starting Materials: 4-methylphenyl thio compound and butanedione.
- Reaction Conditions: The reaction is conducted in the presence of a base (e.g., sodium hydride) in an organic solvent like dimethylformamide (DMF).
- Purification: The product is purified using recrystallization or chromatography.
Antimicrobial Properties
Research indicates that thioether compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that various derivatives of butanedione can inhibit the growth of bacteria and fungi. For instance:
- Case Study: A study evaluated the antimicrobial efficacy of several thioether derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating potent antimicrobial activity.
Anticancer Activity
The potential anticancer properties of 1,3-butanedione derivatives have been explored in various studies:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Research suggests that it can modulate cell cycle progression and promote cell death in tumor cell lines.
- Case Study: A specific study assessed the cytotoxic effects on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment, indicating significant anti-proliferative effects.
The biological mechanisms underlying the activity of 1,3-butanedione derivatives are multifaceted:
- Interaction with Cellular Targets: The thioether group may facilitate interactions with cellular proteins involved in signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Comparative Analysis
A comparison with structurally similar compounds can provide insights into the unique biological activities exhibited by 1,3-butanedione derivatives.
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- | Thioether derivative | High | Moderate |
| Benzoylacetone | Ketone derivative | Moderate | Low |
| Acetophenone | Aromatic ketone | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
